4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the triazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the isopropylphenyl group: This step may involve the use of Friedel-Crafts alkylation or other suitable methods to attach the isopropylphenyl group to the triazolone ring.
Nitration of the pyridine ring: The pyridine ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one would depend on its specific biological target. Generally, triazolones can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can be compared with other triazolones such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, while the nitro group can contribute to its electronic properties and reactivity.
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11(2)12-5-7-13(8-6-12)19-10-18-20(16(19)22)15-14(21(23)24)4-3-9-17-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAYRERDOKLXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321033 | |
Record name | 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343373-31-9 | |
Record name | 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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